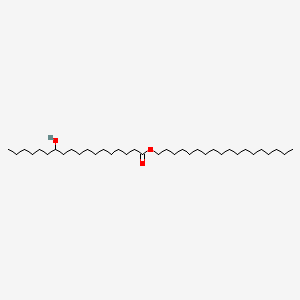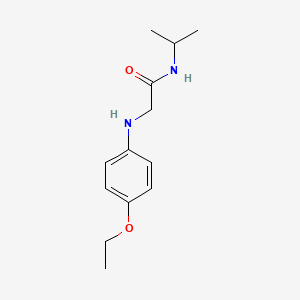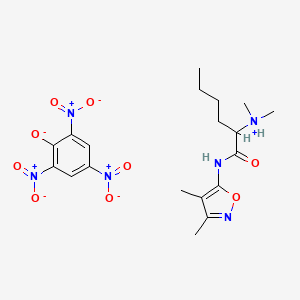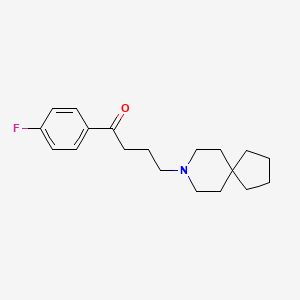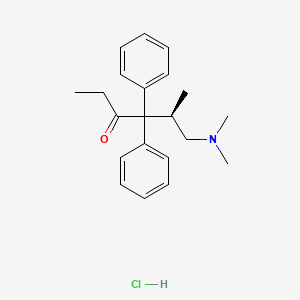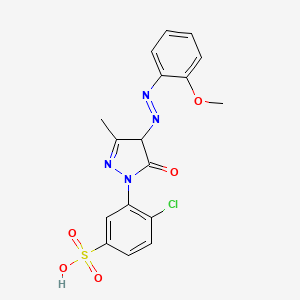
1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one is a synthetic organic compound. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in various industrial applications, including dyes and pigments, due to its vibrant color properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one typically involves the following steps:
Diazotization: The starting material, 2-chloro-5-sulfophenylamine, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methyl-4-(2-methoxyphenyl)pyrazolin-5-one under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using large reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pH, and reactant concentrations to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the azo group.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The chloro and sulfo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups replacing the chloro or sulfo groups.
Applications De Recherche Scientifique
1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one has various applications in scientific research:
Chemistry: Used as a dye or pigment in analytical chemistry for detecting and quantifying different substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored materials, such as textiles, plastics, and inks.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one depends on its application:
Dyeing: The compound binds to substrates through ionic or covalent interactions, imparting color.
Biological Activity: The compound may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloro-5-sulfophenyl)-3-methyl-4-phenylazo-2-pyrazolin-5-one: Similar structure but lacks the methoxy group.
1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(4-methoxyphenyl)azo-2-pyrazolin-5-one: Similar structure but with a methoxy group at a different position.
Propriétés
Numéro CAS |
70796-13-3 |
|---|---|
Formule moléculaire |
C17H15ClN4O5S |
Poids moléculaire |
422.8 g/mol |
Nom IUPAC |
4-chloro-3-[4-[(2-methoxyphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C17H15ClN4O5S/c1-10-16(20-19-13-5-3-4-6-15(13)27-2)17(23)22(21-10)14-9-11(28(24,25)26)7-8-12(14)18/h3-9,16H,1-2H3,(H,24,25,26) |
Clé InChI |
VHZNCHMYOXBBQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2OC)C3=C(C=CC(=C3)S(=O)(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




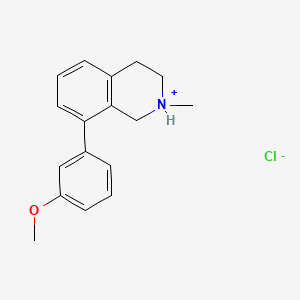
![1,3-Propanediaminium, N-[3-[bis(2-hydroxyethyl)methylammonio]propyl]-N'-[3-(dodecyloxy)-2-hydroxypropyl]-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tris(methyl sulfate) (salt)](/img/structure/B13776238.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxyphenyl)azo]-, dipotassium salt](/img/structure/B13776247.png)
![Dibutylbis[(1-oxodocosyl)oxy]stannane](/img/structure/B13776255.png)

